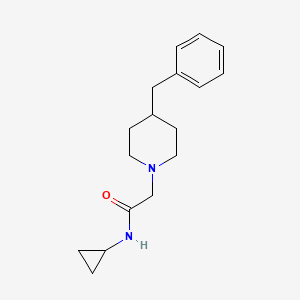
2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide, also known as BPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPCA is a cyclopropylacetamide derivative that has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes. BPCA has been studied for its potential use as an analgesic, anti-inflammatory, and anti-tumor agent.
Mecanismo De Acción
2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide has been shown to bind to the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling and protein folding. This compound has been shown to modulate the activity of the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which may contribute to its analgesic effects. This compound has also been shown to modulate the activity of certain ion channels, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. Additionally, this compound has been extensively studied in animal models, which provides a wealth of data for future research studies. However, one limitation of this compound is its relatively low potency, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide. One area of interest is its potential use as a treatment for neuropathic pain, which is a chronic pain condition that is often difficult to treat. Additionally, this compound may have potential as a treatment for inflammatory diseases such as arthritis. Another area of interest is its potential use as an anti-tumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the therapeutic potential of this compound and its mechanism of action.
Métodos De Síntesis
2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide can be synthesized using a variety of methods, including the reaction of N-cyclopropyl-4-piperidone with benzylamine in the presence of a reducing agent such as sodium borohydride. Other methods involve the reaction of N-cyclopropyl-4-piperidone with benzyl chloride or benzyl bromide in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
2-(4-benzyl-1-piperidinyl)-N-cyclopropylacetamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have analgesic effects in animal models of pain, and has been studied as a potential treatment for neuropathic pain. This compound has also been shown to have anti-inflammatory effects, and has been studied as a potential treatment for inflammatory diseases such as arthritis. Additionally, this compound has been studied for its potential anti-tumor effects, and has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(18-16-6-7-16)13-19-10-8-15(9-11-19)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQMBXOHFJHNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(diethylamino)methyl]-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5432540.png)
![3-bromo-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B5432545.png)
![(1R*,2R*,6S*,7S*)-4-[(3-fluoro-2-pyridinyl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5432554.png)
![2-{[2-(benzylamino)-2-oxoethyl]thio}-N-2-naphthylacetamide](/img/structure/B5432556.png)

![3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5432566.png)
![4-(2,4-dimethoxybenzyl)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5432574.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5432589.png)
![2-bromo-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5432600.png)
![1-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5432614.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5432615.png)
![N-[4-(aminocarbonyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5432635.png)
![allyl 4-[5-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B5432642.png)